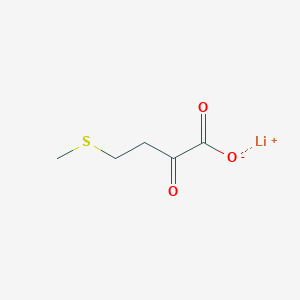
4-(甲硫基)-2-氧代丁酸锂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate is an organolithium compound that features a lithium ion coordinated to a 4-(methylsulfanyl)-2-oxobutanoate ligand
科学研究应用
Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.
Industry: Utilized in the development of advanced materials, including lithium-ion batteries and other energy storage devices.
作用机制
Target of Action
Lithium, in general, is known to interact with several enzymes such as glycogen synthase kinase 3-beta (gsk3b) and inositol monophosphatase (impase), which play crucial roles in various cellular processes .
Mode of Action
Lithium is known to modulate neurotransmission by inhibiting enzymes like gsk3b and impase . It also impacts the functionality of subunits of dopamine-associated G proteins, likely correcting dopamine dysregulation .
Biochemical Pathways
Lithium is known to influence several pathways, including those involving dopamine and glutamate neurotransmission . It also modulates intracellular mechanisms converging towards neuroprotection .
Pharmacokinetics
Lithium, in general, is known to have a narrow therapeutic index, with its pharmacokinetic properties playing a significant role in its therapeutic efficacy .
Result of Action
Lithium is known to have neuroprotective effects, potentially contributing to its therapeutic efficacy in conditions like bipolar disorder . It is thought to limit the magnitudes of fluctuations in activities, contributing to a stabilizing influence .
Action Environment
The extraction and production of lithium have significant environmental impacts, which could potentially influence its availability and use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate typically involves the reaction of 4-(methylsulfanyl)-2-oxobutanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from interfering with the reaction. The reaction conditions often include mild heating to ensure complete deprotonation of the acid and formation of the lithium salt.
Industrial Production Methods
Industrial production of lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxobutanoate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The lithium ion can be substituted with other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Various metal salts for ion-exchange reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Different metal salts of 4-(methylsulfanyl)-2-oxobutanoate.
相似化合物的比较
Similar Compounds
Lithium acetate: Another lithium salt with different anionic ligands.
Lithium citrate: Used in medicine for its mood-stabilizing properties.
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Uniqueness
Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate is unique due to the presence of the 4-(methylsulfanyl)-2-oxobutanoate ligand, which imparts distinct chemical properties and potential applications compared to other lithium salts. Its ability to undergo specific chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
lithium;4-methylsulfanyl-2-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S.Li/c1-9-3-2-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABQLLNCTIWESD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CSCCC(=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione](/img/structure/B2483217.png)
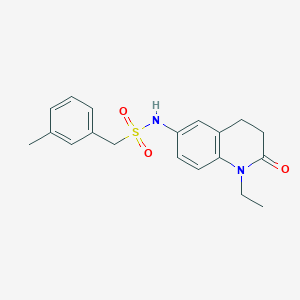
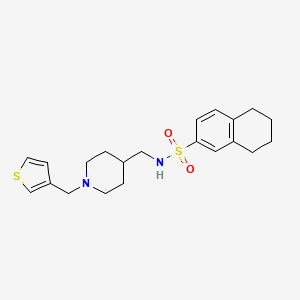
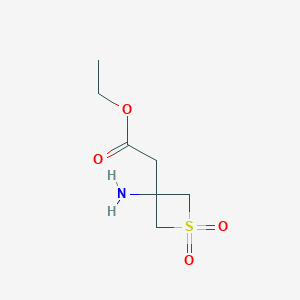
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2483222.png)
![3-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B2483225.png)
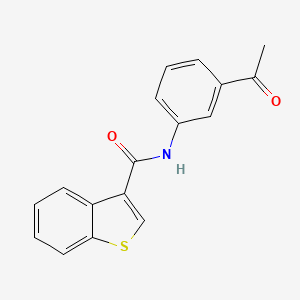
![3-[1-(pyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2483228.png)
![4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2483231.png)
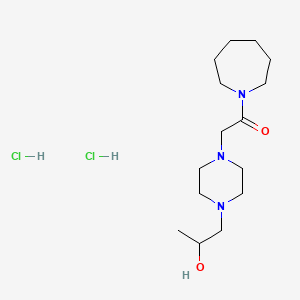
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2483234.png)
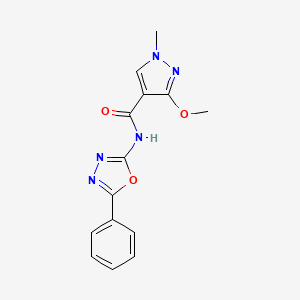
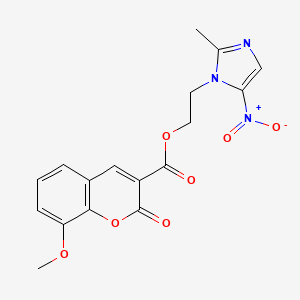
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2483240.png)
